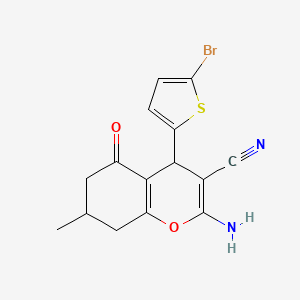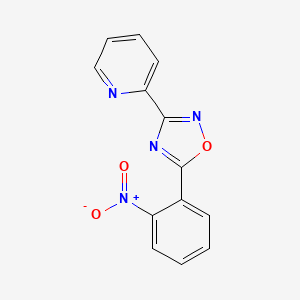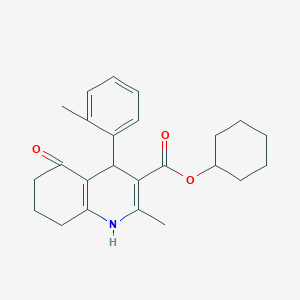![molecular formula C20H22ClNO5 B5076354 1-[4-(2-Chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5076354.png)
1-[4-(2-Chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound with a complex structure that includes a chlorinated nitrophenoxy group, a butoxy chain, a methoxy group, and a prop-2-enylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multiple steps, including the formation of the chlorinated nitrophenoxy intermediate, followed by the attachment of the butoxy chain and the methoxy group. The final step involves the introduction of the prop-2-enylbenzene moiety. Common reagents used in these reactions include chlorinating agents, nitrophenols, and alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the nitro group or to convert it to an amine.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
1-[4-(2-Chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Chloro-4-nitrophenoxy)butoxy]-2-methoxybenzene
- 1-[4-(2-Chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-propylbenzene
Uniqueness
1-[4-(2-Chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene is unique due to the presence of the prop-2-enyl group, which can confer different chemical and biological properties compared to similar compounds. This structural variation can affect its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
1-[4-(2-chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-3-6-15-7-9-19(20(13-15)25-2)27-12-5-4-11-26-18-10-8-16(22(23)24)14-17(18)21/h3,7-10,13-14H,1,4-6,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLZQIJZGWLNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methoxyphenyl)-5-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]-2-phenylethenyl]tetrazole](/img/structure/B5076284.png)

![3-[(2,3-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5076293.png)
![1-(3,4-Dimethylphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B5076295.png)

![4-({4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5076303.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(1-naphthylmethyl)methanamine](/img/structure/B5076308.png)
![3-[3-acetyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5076314.png)
![N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide](/img/structure/B5076319.png)
![1-[4-(2,4-Dichlorophenoxy)butyl]imidazole](/img/structure/B5076327.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B5076342.png)
![9-[2-(3-Chlorophenoxy)ethyl]carbazole](/img/structure/B5076343.png)
![[2-Methyl-4-(2-methylhex-5-en-3-yn-2-yl)phenyl] acetate](/img/structure/B5076346.png)

